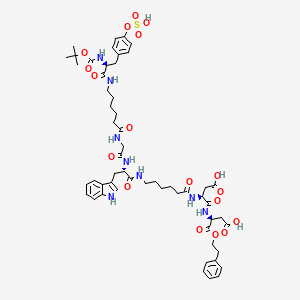
Helichrysetin
Übersicht
Beschreibung
Helichrysetin ist ein natürlich vorkommendes Chalcon, das in Pflanzen der Familien Zingiberaceae und Asteraceae vorkommt, wie z. B. in Arten von Helichrysum, Alpinia und Boesenbergia rotunda . Es hat aufgrund seiner vielfältigen biologischen Aktivitäten, einschließlich seiner Antikrebs-, Antioxidations- und entzündungshemmenden Eigenschaften, große Aufmerksamkeit erregt .
Wissenschaftliche Forschungsanwendungen
Chemie: Helichrysetin wird als Ausgangsmaterial für die Synthese verschiedener bioaktiver Verbindungen verwendet.
Biologie: this compound hat vielversprechende Antikrebsaktivität gezeigt. Es hemmt auch das Wachstum von Magenkrebszellen, indem es die Umlagerung des Energiestoffwechsels moduliert.
Medizin: This compound hat potenzielle therapeutische Anwendungen bei der Behandlung verschiedener Krebsarten, einschließlich Lungen-, Gebärmutterhals- und Magenkrebs Seine entzündungshemmenden und antioxidativen Eigenschaften machen es zu einem Kandidaten für die Entwicklung von Behandlungen für entzündliche Erkrankungen und oxidativem Stress bedingte Erkrankungen.
Wirkmechanismus
This compound übt seine Wirkungen durch mehrere Mechanismen aus:
Apoptose-Induktion: this compound induziert Apoptose in Krebszellen, indem es DNA-Schäden und eine verlängerte Zellzyklusarretierung verursacht.
Umorganisation des Energiestoffwechsels: In Magenkrebszellen hemmt this compound die c-Myc/PDHK1-Achse, was zu einer verstärkten mitochondrialen oxidativen Phosphorylierung und einer reduzierten Glykolyse führt.
Entzündungshemmende und antioxidative Wirkungen: This compound moduliert oxidativem Stress bedingte Proteine, wie z. B. Nrf2 und HMOX1, die eine Rolle bei der Reduzierung von oxidativem Schaden und Entzündungen spielen.
Wirkmechanismus
Target of Action
Helichrysetin, a natural chalcone found in the Zingiberaceae and Asteraceae family of plants , has shown promising anti-cancer activity . The primary targets of this compound include DNA Damage Response (DDR) proteins and cell cycle-related proteins . These proteins play a crucial role in maintaining genomic stability and regulating cell cycle progression, respectively .
Mode of Action
This compound interacts with its targets, leading to significant changes in their abundance . For instance, it increases the abundance of Nrf2 and HMOX1 , oxidative stress-related proteins, and BRAT1 , a protein suggesting an increase in DNA damage repair . It dramatically decreases the relative abundance of several essential ddr downstream proteins such asp-ATM, BRCA1, FANCD2, and Rb1 . In terms of cell cycle-related proteins, p53, p21, and cyclin D1 are increased, while cyclin A, cyclin E, and cdk2 are decreased .
Biochemical Pathways
The interaction of this compound with its targets affects several biochemical pathways. It suppresses the DNA damage response, leading to DNA damage . This suppression, coupled with the changes in cell cycle-related proteins, facilitates S-phase arrest . The oxidative stress caused by this compound also results in DNA damage .
Result of Action
The suppression of DNA damage response and the changes in cell cycle-related proteins lead to DNA damage and prolonged cell cycle arrest . This, in turn, results in the induction of mitochondrial-mediated apoptosis in cancer cells . Therefore, the effects of this compound were in part via the suppression of DNA damage response which led to DNA damage and prolonged cell cycle arrest .
Biochemische Analyse
Biochemical Properties
Helichrysetin interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the ID2 (inhibitor of DNA binding 2), which suppresses the formation of DCIS (ductal carcinoma in situ) . It also possesses strong inhibitory effects on the growth of human gastric cancer cells (MGC803) with an IC 50 value of 16 μM .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis in A549 cells . It also inhibits the growth of gastric cancer MGC803 cells in vitro and in vivo . Furthermore, it decreases the expression and transcriptional regulatory activity of c-Myc and mRNA expression of c-Myc target genes .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It enhances mitochondrial oxidative phosphorylation (OXPHOS) and reduces glycolysis, leading to increased mitochondrial adenosine triphosphate (ATP) production and excessive reactive oxygen species (ROS) accumulation . It also decreases the pPDHA1/PDHK1 ratio and Glyco-ATP production . Moreover, it inhibits the overactivated mTOR/p70S6K pathway in vitro and in vivo .
Metabolic Pathways
This compound is involved in various metabolic pathways. It targets the mTOR/p70S6K/c-Myc/PDHK1-mediated energy metabolism reprogramming in cancer cells
Vorbereitungsmethoden
Helichrysetin kann durch verschiedene Synthesewege hergestellt werden. Eine übliche Methode beinhaltet die Claisen-Schmidt-Kondensationsreaktion zwischen 2,4-Dihydroxy-6-methoxyacetophenon und 4-Hydroxybenzaldehyd . Die Reaktion wird typischerweise in Gegenwart einer Base, wie z. B. Natriumhydroxid, in einer Ethanol-Wasser-Mischung unter Rückflussbedingungen durchgeführt. Das Produkt wird dann durch Umkristallisation gereinigt.
Analyse Chemischer Reaktionen
Helichrysetin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann zu den entsprechenden Chinonen oxidiert werden. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Die Reduktion von this compound kann zu Dihydrochalconen führen. Natriumborhydrid ist ein typisches Reduktionsmittel, das in dieser Reaktion verwendet wird.
Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen.
Vergleich Mit ähnlichen Verbindungen
Helichrysetin gehört zur Chalcon-Familie, zu der auch andere Verbindungen mit ähnlichen Strukturen und biologischen Aktivitäten gehören. Einige ähnliche Verbindungen sind:
Licochalcon A: Es kommt in Süßholzwurzel vor und hat Antikrebs-, entzündungshemmende und antimikrobielle Eigenschaften.
Xanthohumol: Es kommt in Hopfen vor und zeigt Antikrebs-, entzündungshemmende und antioxidative Aktivitäten.
Flavokawain B: Es kommt in Kava-Wurzel vor und hat Antikrebs- und entzündungshemmende Eigenschaften.
This compound zeichnet sich durch seine einzigartige Fähigkeit aus, den Energiestoffwechsel in Krebszellen zu modulieren, sowie durch seine breite Palette an biologischen Aktivitäten, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht.
Eigenschaften
IUPAC Name |
(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-21-15-9-12(18)8-14(20)16(15)13(19)7-4-10-2-5-11(17)6-3-10/h2-9,17-18,20H,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGUBYRKZATRIT-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)C=CC2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1C(=O)/C=C/C2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317482 | |
| Record name | Helichrysetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62014-87-3 | |
| Record name | Helichrysetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62014-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Helichrysetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062014873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Helichrysetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HELICHRYSETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ0KMG7AW4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Helichysetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0132893 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methyl-6-(4-methylpiperazin-1-yl)-11h-pyrido[2,3-b][1,4]benzodiazepine](/img/structure/B1672963.png)




![6-Phenylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B1672970.png)

![4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[2-[[3-(1H-indol-3-yl)-2-[[5-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-oxononanoyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid](/img/structure/B1672974.png)

![(3S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpr](/img/structure/B1672977.png)
![2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide](/img/structure/B1672978.png)
![(3S)-3-[[(5S,8S,23S)-23-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(1H-indol-3-ylmethyl)-3,6,14,17,24-pentaoxo-1,4,7,13,18-pentazacyclotetracosane-8-carbonyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672979.png)
![(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-6-[[(Z)-4-oxobut-2-enoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672980.png)
